molecular formula C14H26N2 B13442921 {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride

Cat. No.: B13442921
M. Wt: 222.37 g/mol
InChI Key: LGRQKGNPTUVCEK-UHFFFAOYSA-N
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Description

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride is a synthetic organic compound characterized by its unique adamantyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the adamantyl core, followed by the introduction of the aminoethyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the adamantyl core.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl oxides, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(2-Aminoethyl)-1-adamantyl]methyl}amine dihydrochloride
  • {[3-(2-Aminoethyl)-5-ethyl-1-adamantyl]methyl}amine dihydrochloride

Uniqueness

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride is unique due to its specific substitution pattern on the adamantyl core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

2-[3-(aminomethyl)-5-methyl-1-adamantyl]ethanamine

InChI

InChI=1S/C14H26N2/c1-12-4-11-5-13(7-12,2-3-15)9-14(6-11,8-12)10-16/h11H,2-10,15-16H2,1H3

InChI Key

LGRQKGNPTUVCEK-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CN)CCN

Origin of Product

United States

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